molecular formula C14H18N2O3 B4391128 N-(cyclohexylmethyl)-2-nitrobenzamide

N-(cyclohexylmethyl)-2-nitrobenzamide

Cat. No. B4391128
M. Wt: 262.30 g/mol
InChI Key: GHWOTBPCHDHEOV-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-2-nitrobenzamide, also known as CNB-001, is a small molecule that has been extensively studied for its neuroprotective properties. It was initially developed as a potential treatment for ischemic stroke, but its therapeutic potential has since been explored in other neurological disorders as well.

Mechanism of Action

The exact mechanism of action of N-(cyclohexylmethyl)-2-nitrobenzamide is not completely understood, but it is believed to act through multiple pathways. It has been shown to reduce oxidative stress, inflammation, and apoptosis, all of which are involved in the pathogenesis of various neurological disorders. N-(cyclohexylmethyl)-2-nitrobenzamide has also been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in neuronal survival and growth.
Biochemical and Physiological Effects:
N-(cyclohexylmethyl)-2-nitrobenzamide has been shown to have various biochemical and physiological effects in animal models of neurological disorders. It has been shown to reduce infarct size, improve neurological function, and increase neuronal survival in ischemic stroke models. In traumatic brain injury models, N-(cyclohexylmethyl)-2-nitrobenzamide has been shown to reduce brain edema, improve cognitive function, and increase neuronal survival. In Alzheimer's disease and Parkinson's disease models, N-(cyclohexylmethyl)-2-nitrobenzamide has been shown to reduce amyloid-beta deposition, improve motor function, and increase dopamine release.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(cyclohexylmethyl)-2-nitrobenzamide is its high potency and efficacy in various neurological disorders. It has also shown to have a good safety profile in animal models. However, one of the limitations of N-(cyclohexylmethyl)-2-nitrobenzamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, more studies are needed to fully understand the optimal dosage and administration of N-(cyclohexylmethyl)-2-nitrobenzamide in different neurological disorders.

Future Directions

There are several future directions for N-(cyclohexylmethyl)-2-nitrobenzamide research. One area of interest is exploring its potential use in combination with other drugs to enhance their therapeutic efficacy. Another area of interest is investigating its potential use in other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, more studies are needed to fully understand the optimal dosage and administration of N-(cyclohexylmethyl)-2-nitrobenzamide in different neurological disorders and to develop more efficient synthesis methods to improve its solubility and bioavailability.
Conclusion:
In conclusion, N-(cyclohexylmethyl)-2-nitrobenzamide is a promising small molecule with neuroprotective properties that has shown potential for use in various neurological disorders. Its high potency and efficacy make it a promising candidate for further research and development. However, more studies are needed to fully understand its mechanism of action, optimal dosage and administration, and potential use in combination with other drugs.

Scientific Research Applications

N-(cyclohexylmethyl)-2-nitrobenzamide has been extensively studied for its neuroprotective properties in various neurological disorders such as ischemic stroke, traumatic brain injury, Alzheimer's disease, and Parkinson's disease. It has been shown to reduce neuronal damage, improve cognitive function, and promote neuronal survival in animal models of these disorders. N-(cyclohexylmethyl)-2-nitrobenzamide has also been investigated for its potential use in combination with other drugs to enhance their therapeutic efficacy.

properties

IUPAC Name

N-(cyclohexylmethyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-14(15-10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)16(18)19/h4-5,8-9,11H,1-3,6-7,10H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWOTBPCHDHEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199774
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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